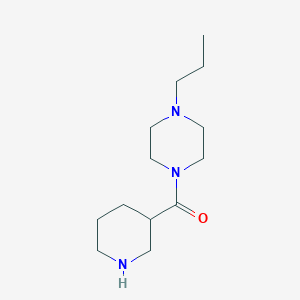

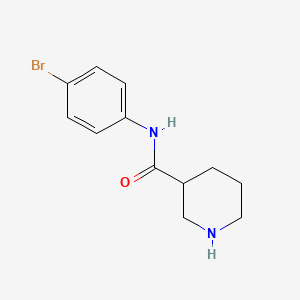

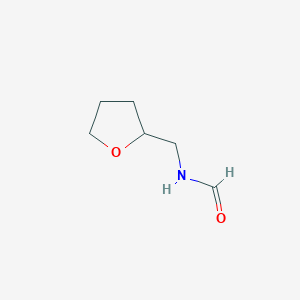

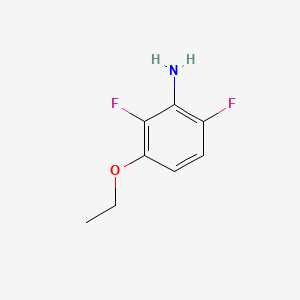

3-Ethoxy-2,6-difluoroaniline

概要

説明

3-Ethoxy-2,6-difluoroaniline is a chemical compound with the molecular formula C8H9F2NO . It has a molecular weight of 173.16 . It is a liquid at ambient temperature .

Molecular Structure Analysis

The InChI code for 3-Ethoxy-2,6-difluoroaniline is 1S/C8H9F2NO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2,11H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

3-Ethoxy-2,6-difluoroaniline is a liquid at ambient temperature . The compound’s exact physical and chemical properties, such as boiling point, melting point, and solubility, are not provided in the available resources.科学的研究の応用

Spectroscopic Features and Reactivity

- Fluorine Substitution in Difluoroanilines : The spectroscopic features and reactive nature of difluoroanilines, including 2,6-difluoroaniline, are thoroughly explored. The study focuses on the effects of fluorine substitution on aniline derivatives, using both experimental methods and Density Functional Theory (DFT) calculations. The research suggests that fluorine substitution does not significantly alter the reactivity of the amide group, thus maintaining compatibility among different difluoroanilines. Additionally, the study includes investigations into thermodynamic and nonlinear optical properties, making 2,6-difluoroaniline an appealing subject for multidisciplinary research (Kose, Bardak, & Atac, 2019).

Molecular Docking and Binding Studies

- Ligand-Enzyme Interaction : The aforementioned study also performed molecular docking on a model enzyme structure of T4 lysozyme to explore the binding capability of 2,6-difluoroaniline. This helps in understanding the influence of fluorine substitution on difluoroanilines in terms of binding energies, which are nearly the same for 2,6-DFA compared to other derivatives (Kose, Bardak, & Atac, 2019).

Application in Organic Synthesis

- Key Intermediate Synthesis : In the field of organic chemistry, 3-Ethoxy-2,6-difluoroaniline serves as a key intermediate in various synthetic processes. For example, it plays a role in the synthesis of prulifloxacin, an antibiotic, where its reactive nature enables the formation of complex molecular structures. The overall yield of such processes can be significantly high, demonstrating the practical utility of 3-Ethoxy-2,6-difluoroaniline in pharmaceutical synthesis (Cheng Chun, 2004).

Detection and Analysis Applications

- Visual Detection of Copper Ions : A study involving 3-Ethoxy-N,N-diethylaniline substituted aza-BODIPY dye highlights its capability to recognize copper (II) ions through visible absorption changes and enhanced fluorescence intensity. The presence of the 3-ethoxy-N,N-diethylaniline group aids in shifting its absorption to the near-infrared region, making it a selective and sensitive probe for on-site visual detection and analysis of copper ions (Gawale et al., 2019).

将来の方向性

特性

IUPAC Name |

3-ethoxy-2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEWYZSXEPQBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593836 | |

| Record name | 3-Ethoxy-2,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-2,6-difluoroaniline | |

CAS RN |

651734-64-4 | |

| Record name | 3-Ethoxy-2,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

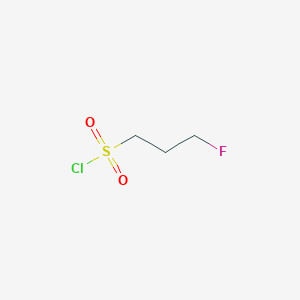

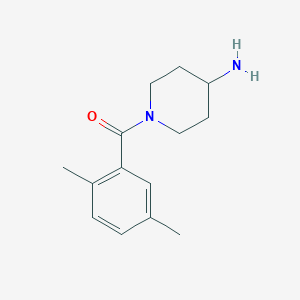

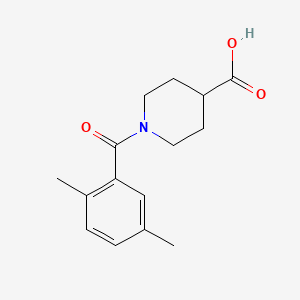

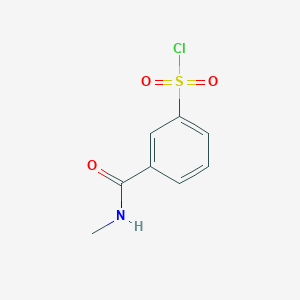

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

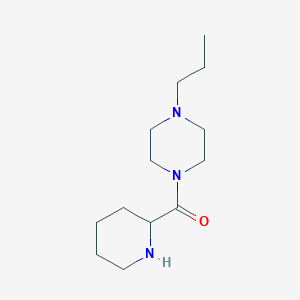

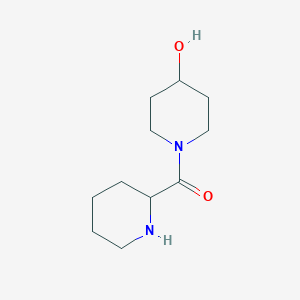

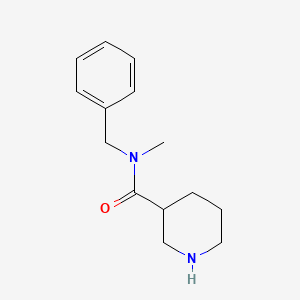

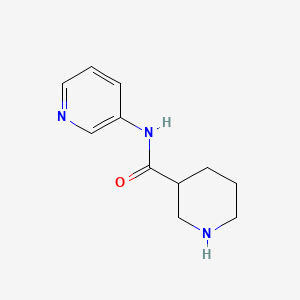

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369831.png)

![4-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369835.png)